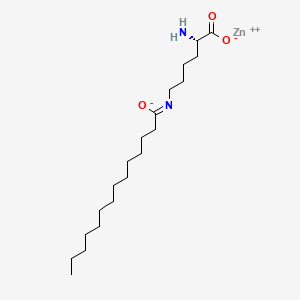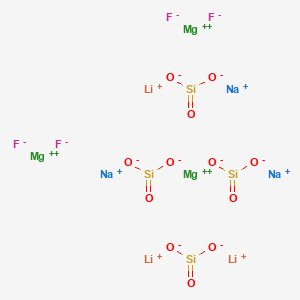
Lithium magnesium sodium fluoride silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium magnesium sodium fluoride silicate, also known as fluorine mica, is a compound that belongs to the family of silicate minerals. It is characterized by its layered structure and the presence of fluoride ions. This compound is known for its stability and unique properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium magnesium sodium fluoride silicate can be synthesized through several methods. One common approach involves the reaction of lithium chloride, magnesium sulfate, and sodium carbonate with a silicate source under controlled conditions. The reaction typically takes place in a reaction kettle, where the mixture is heated to boiling and maintained at a constant temperature for an extended period .
Industrial Production Methods
In industrial settings, this compound is often produced through the co-precipitation method. This involves the use of leaching solutions containing fluoride ions, which react with magnesium and sodium salts to form the desired compound. The reaction conditions, such as temperature and molar ratios, are carefully controlled to ensure the formation of a stable product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium magnesium sodium fluoride silicate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Substitution: It can undergo substitution reactions, where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate ion exchange and other chemical transformations. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may result in the formation of various silicate and fluoride compounds .
Wissenschaftliche Forschungsanwendungen
Lithium magnesium sodium fluoride silicate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst and in the synthesis of other compounds.
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving ion exchange and mineral interactions.
Industry: The compound is used in the production of ceramics, glass, and other materials due to its stability and thermal properties
Wirkmechanismus
The mechanism of action of lithium magnesium sodium fluoride silicate involves its ability to interact with various ions and molecules. The compound’s layered structure allows for the exchange of ions, which can influence chemical reactions and processes. Additionally, its strong adsorption capacity enables it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium magnesium silicate
- Sodium magnesium fluoride
- Lithium sodium silicate
Uniqueness
Lithium magnesium sodium fluoride silicate stands out due to its unique combination of lithium, magnesium, sodium, and fluoride ions. This combination imparts specific properties, such as high thermal stability and strong ion exchange capacity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
64060-48-6 |
|---|---|
Molekularformel |
F4Li3Mg3Na3O12Si4 |
Molekulargewicht |
543.1 g/mol |
IUPAC-Name |
trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |
InChI |
InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |
InChI-Schlüssel |
WSNJABVSHLCCOX-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




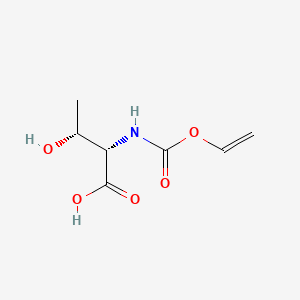
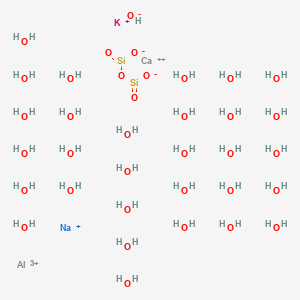
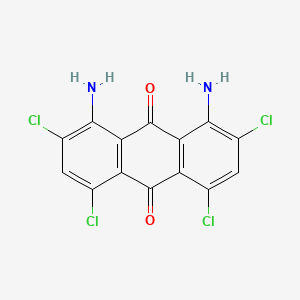

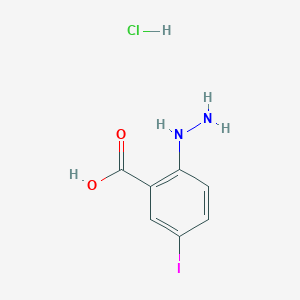
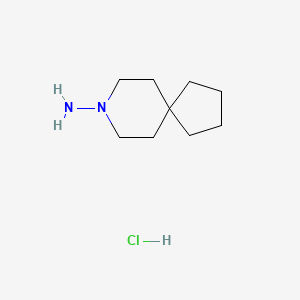
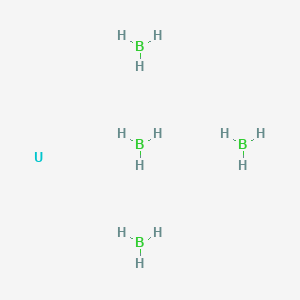
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)



